molecular formula C13H13ClN2O2S B2889972 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide CAS No. 328028-61-1

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Cat. No.: B2889972
CAS No.: 328028-61-1
M. Wt: 296.77
InChI Key: JCGWTTFFRYAJHK-UHFFFAOYSA-N
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Description

“3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide” is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11ClN2O/c14-10-4-6-12 (7-5-10)16-13 (17)9-2-1-3-11 (15)8-9/h1-8H,15H2, (H,16,17) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 246.7 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives related to 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide have been extensively studied, showcasing the chemical versatility and the potential for diverse applications. For instance, the synthesis of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into molecular-electronic structures and kinetic investigations. These compounds demonstrate how subtle changes in molecular structure can influence physical properties and reactivity, which is critical for designing compounds with specific functions (Rublova et al., 2017).

Biological Potential and Applications

The exploration of sulfonamide derivatives for their biological potential highlights the significance of this class of compounds in therapeutic applications. Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, with studies revealing their enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies complement these findings by providing insights into potential binding modes, underscoring the compounds' relevance in designing inhibitors for specific biological targets (Kausar et al., 2019).

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-7-12(8-13(9)15)19(17,18)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGWTTFFRYAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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